molecular formula C6H2Br2N2 B13685232 4,6-Dibromonicotinonitrile

4,6-Dibromonicotinonitrile

Cat. No.: B13685232
M. Wt: 261.90 g/mol
InChI Key: RFIYZKRKHKXROB-UHFFFAOYSA-N
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Description

4,6-Dibromonicotinonitrile is an organic compound with the molecular formula C6H2Br2N2. It is a derivative of nicotinonitrile, characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromonicotinonitrile typically involves the bromination of nicotinonitrile. One common method includes the reaction of nicotinonitrile with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{N}_2 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_2\text{N}_2 + 2\text{HBr} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 4,6-diaminonicotinonitrile using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxides or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

Major Products:

    Substitution: 4,6-diaminonicotinonitrile, 4,6-dithiocyanonicotinonitrile.

    Reduction: 4,6-diaminonicotinonitrile.

    Oxidation: 4,6-dibromonicotinic acid.

Scientific Research Applications

4,6-Dibromonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4,6-Dibromonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit or modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    Nicotinonitrile (Pyridine-3-carbonitrile): The parent compound, lacking the bromine substituents.

    5,6-Dibromonicotinonitrile: A similar compound with bromine atoms at the 5 and 6 positions.

    2-Amino-4,6-diphenylnicotinonitrile: A derivative with amino and phenyl groups.

Uniqueness: 4,6-Dibromonicotinonitrile is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and biological activity. This compound’s distinct properties make it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H2Br2N2

Molecular Weight

261.90 g/mol

IUPAC Name

4,6-dibromopyridine-3-carbonitrile

InChI

InChI=1S/C6H2Br2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H

InChI Key

RFIYZKRKHKXROB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)C#N)Br

Origin of Product

United States

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